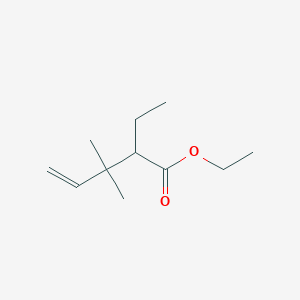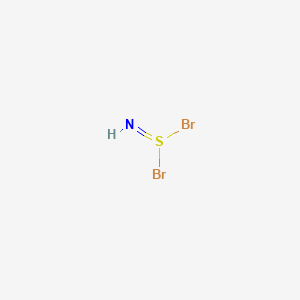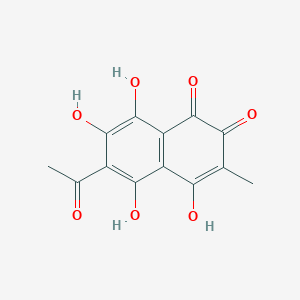
Magnesium;vanadium;heptachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium vanadium heptachloride is a chemical compound that consists of magnesium, vanadium, and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium vanadium heptachloride typically involves the reaction of magnesium chloride with vanadium chloride under controlled conditions. One common method is the reduction of vanadium dichloride using magnesium as a reducing agent. This process involves several steps, including the preparation of vanadium tetrachloride by chlorination of partially reduced vanadium oxide-carbon briquets, rechlorination of crude vanadium tetrachloride, and thermal decomposition to vanadium trichloride. The final step involves the reduction of vanadium dichloride with magnesium to form magnesium vanadium heptachloride .
Industrial Production Methods
Industrial production of magnesium vanadium heptachloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced techniques such as arc-melting and thermal disproportionation helps in achieving high efficiencies and minimal losses during production .
化学反応の分析
Types of Reactions
Magnesium vanadium heptachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or chlorine to convert magnesium vanadium heptachloride into higher oxidation state compounds.
Reduction: Typically involves the use of reducing agents such as hydrogen or magnesium to convert the compound into lower oxidation state products.
Substitution: Involves the replacement of chlorine atoms with other halogens or functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium metal or lower oxidation state chlorides .
科学的研究の応用
Magnesium vanadium heptachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biological processes.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of certain diseases and as a diagnostic tool.
Industry: Used in the production of high-purity vanadium metal and as a component in rechargeable magnesium batteries
作用機序
The mechanism of action of magnesium vanadium heptachloride involves its interaction with molecular targets and pathways in various systems. In biological systems, it may act as a cofactor for enzymes, influencing their activity and function. In industrial applications, it serves as a catalyst, facilitating chemical reactions by lowering activation energy and increasing reaction rates .
類似化合物との比較
Magnesium vanadium heptachloride can be compared with other similar compounds such as magnesium orthovanadate, magnesium metavanadate, and magnesium pyrovanadate. These compounds share some chemical properties but differ in their structure, solubility, and reactivity. For example, magnesium metavanadate has higher solubility in acidic solutions compared to orthovanadate and pyrovanadate, making it more suitable for certain applications .
Conclusion
Magnesium vanadium heptachloride is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial processes
特性
CAS番号 |
64176-70-1 |
|---|---|
分子式 |
Cl7MgV-5 |
分子量 |
323.4 g/mol |
IUPAC名 |
magnesium;vanadium;heptachloride |
InChI |
InChI=1S/7ClH.Mg.V/h7*1H;;/q;;;;;;;+2;/p-7 |
InChIキー |
DFPFRLWBHVVQMW-UHFFFAOYSA-G |
正規SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)




![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)

![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
